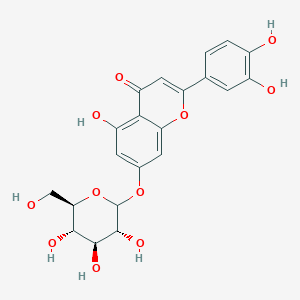

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside

CAS No.:

Cat. No.: VC16691663

Molecular Formula: C21H20O11

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20O11 |

|---|---|

| Molecular Weight | 448.4 g/mol |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Standard InChI | InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1 |

| Standard InChI Key | PEFNSGRTCBGNAN-MKJMBMEGSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl β-D-glucopyranoside, reflects its dual-component structure:

-

A flavone core (4-oxo-4H-chromen) with hydroxyl groups at positions 3', 4', and 5.

-

A β-D-glucopyranoside unit linked to the flavone’s 7-hydroxyl group via an O-glycosidic bond .

The glucopyranoside moiety enhances solubility and bioavailability compared to its aglycone counterpart, a common feature in flavonoid glycosides .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 534.4231 g/mol | |

| CAS Number | 98767-38-5 | |

| Solubility | Likely polar (inferred from glucoside) | – |

Structural Comparison with Analogous Flavonoids

Luteolin-7-O-Glucoside (Cynaroside)

Luteolin-7-O-glucoside (CHO), a well-studied analog, shares the flavone backbone and 7-O-glucoside substitution but lacks the 5-hydroxy and 3',4'-dihydroxyphenyl groups present in the target compound . Despite structural differences, both compounds exhibit:

-

Antioxidant activity: Scavenging of reactive oxygen species (ROS) via hydroxyl groups .

-

Glycoside-enhanced bioavailability: Improved absorption due to glucopyranosyl attachment .

Table 2: Comparative Analysis of Flavonoid Glycosides

Pharmacological Prospects and Challenges

Drug Development Considerations

-

Bioavailability: Glycosides typically exhibit better absorption than aglycones due to intestinal β-glucosidase activity .

-

Synthesis: No reported synthetic routes exist for the target compound. Extraction from natural sources (e.g., Salvia species) may be feasible .

Research Gaps

-

In vivo studies: Absence of data on pharmacokinetics or toxicity.

-

Target specificity: Unknown interactions with neurodegenerative disease pathways (e.g., α-synuclein aggregation).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume